molecular formula C17H19N3O2S B5832054 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide

Cat. No. B5832054
M. Wt: 329.4 g/mol
InChI Key: ZFIJJDPVZOSOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide, commonly known as DAPH-3, is a small molecule inhibitor that has gained attention in scientific research due to its potential application in the field of cancer treatment. DAPH-3 belongs to the class of carbonic anhydrase inhibitors, which are known to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of DAPH-3 involves the inhibition of carbonic anhydrase enzymes, specifically carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in many types of cancer and is involved in the regulation of pH and ion transport in tumor cells. Inhibition of carbonic anhydrase IX by DAPH-3 has been shown to reduce tumor growth and metastasis by disrupting the pH balance and ion transport in tumor cells.
Biochemical and Physiological Effects:
DAPH-3 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of carbonic anhydrase IX by DAPH-3 has been shown to reduce tumor growth and metastasis in preclinical models. In addition, DAPH-3 has been shown to have antiangiogenic effects by inhibiting the formation of new blood vessels in tumors. DAPH-3 has also been shown to have anti-inflammatory effects by reducing the production of proinflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

DAPH-3 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and obtained through commercial sources. It has been extensively studied for its potential application in cancer treatment, and its mechanism of action has been well characterized. However, there are some limitations to the use of DAPH-3 in lab experiments. Its efficacy and safety in humans have not been established, and further preclinical and clinical studies are needed to determine its potential as a cancer therapeutic.

Future Directions

There are several future directions for the study of DAPH-3 and its potential application in cancer treatment. One direction is to further investigate its mechanism of action and its effects on tumor cells. Another direction is to study its efficacy and safety in preclinical and clinical models. In addition, the development of new carbonic anhydrase inhibitors with improved efficacy and safety profiles is an area of active research. Finally, the combination of DAPH-3 with other cancer therapeutics, such as chemotherapy and immunotherapy, is an area of potential future research.

Synthesis Methods

The synthesis of DAPH-3 involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 3-methoxybenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently converted to the final product through a cyclization reaction. The synthesis of DAPH-3 has been described in detail in the literature, and the compound can be obtained through commercial sources.

Scientific Research Applications

DAPH-3 has been extensively studied for its potential application in cancer treatment. Carbonic anhydrase enzymes are overexpressed in many types of cancer, and their inhibition has been shown to have antitumor effects. DAPH-3 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors, including renal cell carcinoma, breast cancer, and colorectal cancer. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and metastasis in preclinical models.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)14-9-7-13(8-10-14)18-17(23)19-16(21)12-5-4-6-15(11-12)22-3/h4-11H,1-3H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIJJDPVZOSOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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